Bis-DMT Protection: Orthogonal Hydroxyls vs. Mono-DMT and Unprotected Analogs
The target compound carries two dimethoxytrityl (DMT) protecting groups on the 1,3-propanediol scaffold, whereas the closest commercial analogs carry either one DMT (1-O-Dimethoxytrityl-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, CAS 147190-32-7, MW 671.83) or zero DMT groups (2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, CAS 147190-31-6, MW 369.45) [1]. Two DMT groups permit sequential, differential deprotection—one hydroxyl is liberated for CPG attachment via succinyl linkage, while the second remains DMT-protected for subsequent phosphoramidite coupling and oligonucleotide chain elongation—without requiring additional intermediate protection steps. In contrast, mono-DMT or unprotected analogs require extra synthetic manipulations to achieve the same asymmetric functionalization, introducing additional steps, lower overall yield, and increased impurity risk [2].
| Evidence Dimension | Number of acid-labile DMT protecting groups available for orthogonal deprotection |
|---|---|
| Target Compound Data | 2 DMT groups (both 1,3-diol oxygens protected); MW 974.19 g/mol |
| Comparator Or Baseline | 1 DMT group for CAS 147190-32-7 (mono-DMT analog, MW 671.83); 0 DMT groups for CAS 147190-31-6 (unprotected diol, MW 369.45) |
| Quantified Difference | 2× vs. 1× vs. 0× DMT protection; an additional synthetic step (protection/deprotection cycle) required if starting from mono-DMT or unprotected analog for asymmetric CPG attachment |
| Conditions | Solid-phase oligonucleotide synthesis on controlled pore glass (CPG); standard phosphoramidite chemistry with acidic detritylation (3% trichloroacetic acid in dichloromethane) |
Why This Matters
The bis-DMT architecture eliminates one full protection/deprotection cycle during solid-support manufacturing, directly translating to higher process yield and fewer impurity-generating steps—a critical consideration for GMP-grade diagnostic probe intermediate procurement.
- [1] Mol-Instincts. Structure comparison: 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (C₆₄H₆₃NO₈, MW 974.19) vs. 1-O-Dimethoxytrityl-2-(N-Fmoc)-4-aminobutyl)-1,3-propanediol (C₄₃H₄₅NO₆, MW 671.83) vs. 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (C₂₂H₂₇NO₄, MW 369.45). CCDDS Database, 2020. View Source
- [2] Mullah, K.B., Andrus, W.A. Solid support reagents for the direct synthesis of 3′-labeled polynucleotides. US Patent 5,736,626, 1998. Describes DMT as acid-cleavable hydroxyl protecting group in diglycolate synthesis supports for 3′-labeling. View Source
